molecular formula C106H178N40O32S7 B582968 omega-Conotoxin-mviic CAS No. 147794-23-8

omega-Conotoxin-mviic

Cat. No. B582968
CAS RN: 147794-23-8
M. Wt: 2749.258
InChI Key: FHVUTHWUIUXZBY-QLANQDRJSA-N
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Description

Omega-Conotoxin-MVIIC (ω-Conotoxin-MVIIC) is a conotoxin that has been isolated from the venom of the cone Conus magus . It is a blocker of P/Q (IC50=35 nM) and N-type calcium channels .


Synthesis Analysis

An efficient synthesis of an alkylphenyl ether-based peptidomimetic, which mimics three key amino acids of omega-conotoxin MVIIA, has been described . This compound may provide an entry to the design of low molecular weight antagonists of N-type neuronal calcium channels .


Molecular Structure Analysis

The solution structure of the P- and Q-type Ca2+ channel blocker, omega-conotoxin MVIIC, has been determined by 1H-NMR and simulated annealing calculations .


Chemical Reactions Analysis

Omega-conotoxin MVIIC has been shown to attenuate neuronal apoptosis in vitro and improve significant recovery after spinal cord injury in vivo in rats . The spinal cord slices subjected to a pretreatment with MVIIC showed a cell protection with a reduction of dead cells in 24.34% and of caspase-3-specific protease activation .


Physical And Chemical Properties Analysis

Omega-Conotoxin-MVIIC has a molecular formula of C106H178N40O32S7 and a molecular weight of 2749.3 g/mol .

Mechanism of Action

Target of Action

Omega-Conotoxin MVIIC, a peptide toxin originally isolated from Conus magus snail venom, specifically targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and synaptic integration .

Mode of Action

Omega-Conotoxin MVIIC acts by physically occluding the channel pore of the N-type CaV channels . This blockage inhibits the flow of calcium ions (Ca2+) through these channels, thereby disrupting the normal functioning of the cell . The toxin’s binding kinetics can show slow dissociation rates, leading to a poorly reversible blockage and long-term inhibition .

Biochemical Pathways

The primary biochemical pathway affected by Omega-Conotoxin MVIIC is the calcium signaling pathway. By blocking the N-type CaV channels, the toxin prevents the influx of calcium ions into the cell. This disruption can affect downstream cellular processes that rely on calcium signaling, such as neurotransmitter release and muscle contraction .

Pharmacokinetics

Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are significantly influenced by the method of administration .

Result of Action

The primary result of Omega-Conotoxin MVIIC’s action is the inhibition of pain signals. By blocking the N-type CaV channels, the toxin can disable nerves that transmit pain signals . This makes it a potent analgesic, with some studies suggesting it is 100 to 1,000 times more potent than morphine .

Action Environment

The action of Omega-Conotoxin MVIIC can be influenced by various environmental factors. For instance, the toxin’s ability to cross the blood-brain barrier (BBB) is limited, which can affect its efficacy in the central nervous system (CNS) . Strategies such as the fusion of the toxin with the tat-transducing domain have been shown to enhance its ability to cross the bbb, thereby improving its analgesic efficiency .

Safety and Hazards

Omega-conotoxins are less interesting drug leads for pain management and can be lethal even at low doses .

properties

IUPAC Name

2-[(1R,4S,7S,10S,13S,16S,19S,22R,27R,30S,36S,39S,45R,48S,54S,57R,62R,65S,71S,77S,83S)-62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-[(1R)-1-hydroxyethyl]-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVUTHWUIUXZBY-QLANQDRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H178N40O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2749.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147794-23-8
Record name omega-Conotoxin-mviic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147794238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hghgfhdf
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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